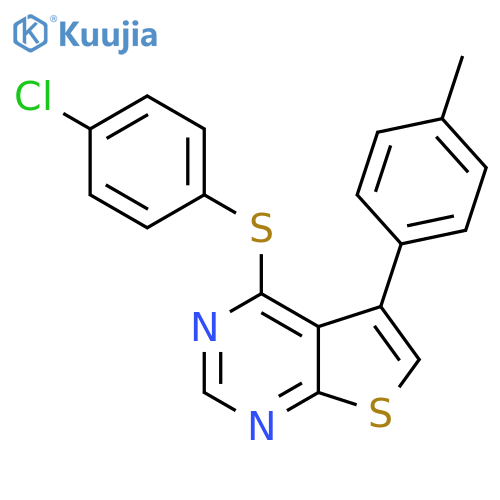Cas no 670269-93-9 (4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine)

670269-93-9 structure
商品名:4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine
4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine
- AKOS000811223
- 4-((4-chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine
- F1142-4595
- 4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
- 670269-93-9
- 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
-
- インチ: 1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3
- InChIKey: NKPWMYLASYDKPN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)SC1=C2C(=NC=N1)SC=C2C1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 368.0208685g/mol
- どういたいしつりょう: 368.0208685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.6
4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1142-4595-10μmol |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-10mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-4mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-30mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-50mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-25mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| A2B Chem LLC | BA80429-50mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 50mg |
$504.00 | 2024-04-19 | ||
| A2B Chem LLC | BA80429-10mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 10mg |
$291.00 | 2024-04-19 | ||
| Life Chemicals | F1142-4595-2μmol |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1142-4595-2mg |
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
670269-93-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
5. Water
670269-93-9 (4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine) 関連製品
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
